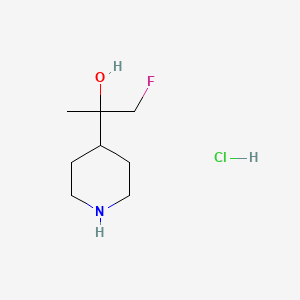
1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C8H17ClFNO It is a fluorinated alcohol derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride typically involves the fluorination of a precursor compound, followed by the introduction of the piperidine ring. One common method involves the reaction of 1-chloro-2-(piperidin-4-yl)propan-2-ol with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 1-fluoro-2-(piperidin-4-yl)propan-2-one.
Reduction: Formation of 2-(piperidin-4-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride is not fully understood, but it is believed to interact with specific molecular targets in the body. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s pharmacological effects by interacting with neurotransmitter systems.
Comparison with Similar Compounds
1-(Piperidin-4-yl)propan-2-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-Fluoro-2-(piperidin-1-yl)propan-2-ol: A structural isomer with the fluorine atom in a different position, leading to variations in reactivity and activity.
Biperiden: A piperidine derivative used as an anticholinergic agent, structurally similar but with distinct pharmacological effects.
Uniqueness: 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which confer specific chemical reactivity and potential biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C8H17ClFNO |
|---|---|
Molecular Weight |
197.68 g/mol |
IUPAC Name |
1-fluoro-2-piperidin-4-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H16FNO.ClH/c1-8(11,6-9)7-2-4-10-5-3-7;/h7,10-11H,2-6H2,1H3;1H |
InChI Key |
JJCJKJJDPZANFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)(C1CCNCC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















